![molecular formula C6H10N4O B1286661 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1017781-13-3](/img/structure/B1286661.png)
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a chemical compound with the CAS Number: 1017781-13-3 . It has a molecular weight of 154.17 and its IUPAC name is 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxamide . The compound is a light brown solid .
Synthesis Analysis
The synthesis of pyrazole derivatives like “4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” has been a subject of interest in organic chemistry . Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride have also been used to form pyrazoline intermediates, which can be oxidized to form pyrazoles .
Molecular Structure Analysis
The molecular structure of “4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is represented by the linear formula C6H10N4O . The InChI Code for this compound is 1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) .
Physical And Chemical Properties Analysis
“4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a light brown solid .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles, including 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide, have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are frequently utilized. They are known for their herbicidal properties .
Coordination Chemistry
Pyrazoles play a significant role in coordination chemistry . They can form complexes with various metals, contributing to the development of new materials with unique properties .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are often used as ligands to form organometallic compounds .
Antileishmanial Activity
Some pyrazole derivatives have shown potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity .
Antimalarial Activity
Pyrazole-bearing compounds are also known for their antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
Antibacterial and Antifungal Activities
This molecule has shown moderate antibacterial and antifungal activities against the studied fungi and bacteria .
Antiproliferative Activities
Some synthesized pyrazole derivatives have shown moderate antiproliferative activities . For example, compound 16 at 100 µg/mL showed the highest value of 64.10% at the 48th hour of addition .
properties
IUPAC Name |
4-amino-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(7)5(6(8)11)9-10(3)2/h7H2,1-2H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURJSTFKEIBWSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609076 |
Source
|
Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
CAS RN |
1017781-13-3 |
Source
|
Record name | 4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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